molecular formula C19H22BFO3 B6355724 (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester CAS No. 1528757-88-1

(3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester

Cat. No.: B6355724
CAS No.: 1528757-88-1
M. Wt: 328.2 g/mol
InChI Key: FAVUCVNUXHFOPD-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester: is a boronic ester derivative that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a boronic acid ester moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound is used in the development of bioconjugates for imaging and therapeutic applications.

    Protein Labeling: It is employed in the labeling of proteins and other biomolecules.

Medicine:

    Drug Development: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly in cancer therapy.

    Diagnostics: It is used in the development of diagnostic agents for various diseases.

Industry:

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Sensors: It is employed in the fabrication of sensors for detecting various analytes.

Mechanism of Action

Target of Action

The primary target of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the boronic ester transfers the attached organic group to the palladium catalyst . This results in the formation of a new carbon-palladium bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by the 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester, leads to the formation of new carbon-carbon bonds . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .

Action Environment

The action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is influenced by several environmental factors. For instance, the compound should be handled in an environment with adequate ventilation . It’s also important to avoid dust formation and release into the environment . The compound should be stored in suitable containers for disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester typically involves the reaction of 3-(benzyloxy)-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester can undergo oxidation reactions to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major product is the borane derivative.

    Substitution: The major products are various substituted phenylboronic esters.

Comparison with Similar Compounds

  • 3-Benzyloxyphenylboronic acid, pinacol ester
  • 3-Chlorophenylboronic acid, pinacol ester
  • 3-Nitrophenylboronic acid, pinacol ester

Comparison:

  • Uniqueness: (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester is unique due to the presence of both a benzyloxy group and a fluorine atom, which enhance its reactivity and stability compared to other similar compounds.
  • Reactivity: The fluorine atom increases the compound’s electrophilicity, making it more reactive in certain chemical reactions.
  • Applications: The compound’s unique structure allows it to be used in a broader range of applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-fluoro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVUCVNUXHFOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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